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Compound of Interest |

Compound Name: Bromochloromethane-d2

CAS No.: 3149-74-4

Cat. No.: B121628
Abstract

Bromochloromethane-d2 (

) is a specialized, non-routine deuterated solvent offering a unique physicochemical profile for
Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike the ubiquitous Chloroform-d (

) or Dichloromethane-d2 (

),

provides a distinct dielectric environment (

) and a high density (~2.0 g/mL), making it an exceptional tool for specific conformational
analyses, diffusion-ordered spectroscopy (DOSY), and studies involving solutes with solubility
profiles incompatible with standard halogenated solvents. This guide details the handling,
safety, and experimental protocols required to leverage this solvent effectively.

Part 1: The Physicochemical Profile
Why Choose Bromochloromethane-d2?

Standard solvents often fail to resolve overlapping signals or induce the necessary
conformational population for specific analytes.

serves as a critical "middle ground” between the non-polar
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and the more polar

, While offering significantly lower volatility than Methylene Chloride, reducing solvent
evaporation during long acquisitions.

Table 1: Comparative Solvent Properties

Dichloromethane- Bromochloromethan
Chloroform-d ( d d
Property 2 ( £ a2l
)
) )
- . 68.0 °C (Stable for
Boiling Point 61.2 °C 39.6 °C o
long-term acquisition)
) ~1.99 g/mL (High
Density (25°C) 1.50 g/mL 1.36 g/mL ]
density)
Dielectric Constant (
4.81 8.93 ~7.8 (Estimated)
)
Residual
7.26 ppm (S) 5.32 ppm (t) 5.00 - 5.20 ppm (m)
Shift
Solvent Shift 77.16 ppm (1) 53.84 ppm (gn) ~40 - 45 ppm (m)
Freezing Point -64 °C -95 °C -88 °C

*Note: Exact shifts are concentration/temperature dependent. Always reference internally to
TMS (0.00 ppm).

The "Methylene Mystery" & Prochirality

Unlike

(

symmetry),

belongs to the
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point group. The two deuterium (and residual hydrogen) atoms are enantiotopic.

 In Achiral Environments: The residual protons appear as a singlet (or multiplet due to H-D
coupling) because they are isochronous.

 In Chiral Environments: If a Chiral Solvating Agent (CSA) is added, the enantiotopic protons
of the solvent may become diastereotopic, potentially splitting the residual solvent signal.
This property can be exploited as a probe for chiral interactions.

Part 2: Safety & Handling (Critical)
Hazard Classification:

is an alkyl halide and must be treated with extreme caution.

¢ Ozone Depleting Substance: It is a Class | Ozone Depleter. Use is strictly regulated in many
jurisdictions; ensure compliance with local environmental laws.

» Toxicity: Potential carcinogen and hepatotoxin. Absorbs through skin.
o PPE: Double nitrile gloves, safety goggles, and a functioning fume hood are mandatory.

Part 3: Experimental Protocol
Decision Matrix: When to use

Use the following logic flow to determine if this solvent is appropriate for your sample.
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Sample Analysis Required

Is sample soluble in CDCI3?

Yes

Use CDCI3 (Standard)

No

Does it require higher polarity?

es

Is experiment duration > 12 hours?

Yes (Long exp)

Do signals overlap with DCM (5.32 ppm)? o (Short exp)

es (Shift region clear) \No

Use Bromochloromethane-d2 Use CD2CI2

Click to download full resolution via product page

Figure 1: Decision matrix for selecting Bromochloromethane-d2 over standard halogenated

solvents.

Preparation Workflow

Objective: Prepare a 600

L sample for 5mm NMR probe.
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e Solute Weighing:
o Weigh 5-20 mg of analyte into a clean vial.
o Expert Tip: Due to the high density of

(2.0 g/mL), solids will float if they are not fully dissolved. Ensure complete dissolution
before transfer.

e Solvent Transfer:

o Volume Calculation: The standard 40-45 mm height in a 5mm tube requires approx. 0.6
mL.

o Mass Calculation:

o Note: You are using nearly double the mass of solvent compared to water.[1][2] Ensure
your pipette is calibrated for viscous/heavy liquids (reverse pipetting technique
recommended).

 Internal Reference Addition (Mandatory):
o Add 0.1% Tetramethylsilane (TMS).

o Reasoning: The residual peak of ngcontent-ng-c176312016="" _nghost-ng-
c3009799073="" class="inline ng-star-inserted">

is multiplet-prone and temperature-dependent.[3] TMS provides the only reliable 0.00 ppm
anchor.

« Filtration (The Density Trap):
o If filtration is needed, use a glass wool plug in a Pasteur pipette.

o Warning: Because the solvent is heavy, it flows through filters rapidly. Do not use
pressure/plungers aggressively.
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e Tube Sealing:

o Although boiling point is 68°C, the high vapor density means solvent loss can occur. Use a
tight-fitting cap and Parafilm for experiments >24 hours.

Instrument Setup

e Lock: Select "Other" or manually set the lock frequency if

is not in your spectrometer's preset list. The deuterium frequency will be distinct from

« Shimming: The high density and potential viscosity differences require a fresh 3D shim map.
Do not rely on stored shim files for

o Pulse Delay (D1): Halogenated solvents often have efficient relaxation mechanisms, but
ensure D1 is at least

of your longest relaxing proton for quantitative work.

Part 4: Troubleshooting & Optimization
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Issue Cause Solution

Manually sweep field to find
the ngcontent-ng-
¢c176312016="" _nghost-ng-
€3009799073="" class="inline

Cannot Lock Frequency offset incorrect. . "
ng-star-inserted">

resonance. It will be near the

frequency but not identical.

) Sample is not dissolved.
] ) Solute density < Solvent ]
Floating Particles Sonicate or warm gently (do

density (1.99).
Y ) not exceed 40°C).

This is normal. The residual

peak is

Broad Solvent Peak , Which shows coupling to the

coupling unresolved. D nucleus. Use TMS for

referencing.[4][5][6]

is moderately hydrophobic but

Water Peak Drifting Hygroscopic nature.[3] can absorb atmospheric
moisture. Store over 4A

molecular sieves.

Part 5: Advanced Application - DOSY NMR

Bromochloromethane-d2 is an excellent solvent for Diffusion-Ordered Spectroscopy (DOSY)
when analyzing mixtures of low-molecular-weight compounds.

Mechanism: Diffusion coefficients (

) depend on viscosity (

)

While
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has a viscosity comparable to other halocarbons, its high density minimizes convection
currents in the NMR tube, which are a primary source of artifacts in DOSY experiments.

Protocol:
o Set temperature to 298K (regulated airflow is critical).
o Use the ledbpgp2s (Longitudinal Eddy Current Delay) pulse sequence.

o Gradient strength: Calibrate using the residual HDO or TMS signal in the specific solvent
matrix.
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 To cite this document: BenchChem. [Application Note: Advanced NMR Sample Preparation
with Bromochloromethane-d2 ()]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121628#sample-preparation-with-
bromochloromethane-d2-for-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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